![molecular formula C16H16N3O2+ B10841985 2-morpholinobenzo[h]quinolin-4(1H)-one](/img/structure/B10841985.png)
2-morpholinobenzo[h]quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-morpholinobenzo[h]quinolin-4(1H)-one is a heterocyclic compound that features a quinoline core structure fused with a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholinobenzo[h]quinolin-4(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzonitrile with carbon dioxide in the presence of a catalytic amount of N-heterocyclic carbene in dimethyl sulfoxide (DMSO) can yield quinazoline-2,4(1H,3H)-diones . Another method involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-morpholinobenzo[h]quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline-2,4(1H,3H)-diones.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: N-heterocyclic carbene in DMSO.
Substitution: Various reagents such as alkyl boronic acids and esters, alkyl trifluoroborates.
Major Products Formed
The major products formed from these reactions include quinazoline-2,4(1H,3H)-diones and other substituted derivatives .
Scientific Research Applications
2-morpholinobenzo[h]quinolin-4(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-morpholinobenzo[h]quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo C–H bond activation, leading to functionalization at specific positions on the quinoline core . This activation can result in the formation of various biologically active derivatives.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4(1H,3H)-dione: Shares a similar core structure and exhibits comparable biological activities.
Quinoxalin-2(1H)-one: Another heterocyclic compound with similar chemical properties and applications.
Uniqueness
2-morpholinobenzo[h]quinolin-4(1H)-one is unique due to the presence of the morpholine ring fused with the quinoline core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16N3O2+ |
|---|---|
Molecular Weight |
282.32 g/mol |
IUPAC Name |
2-morpholin-4-ylpyrimido[2,1-a]isoquinolin-1-ium-4-one |
InChI |
InChI=1S/C16H15N3O2/c20-15-11-14(18-7-9-21-10-8-18)17-16-13-4-2-1-3-12(13)5-6-19(15)16/h1-6,11H,7-10H2/p+1 |
InChI Key |
BVRDQVRQVGRNHG-UHFFFAOYSA-O |
Canonical SMILES |
C1COCCN1C2=CC(=O)N3C=CC4=CC=CC=C4C3=[NH+]2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


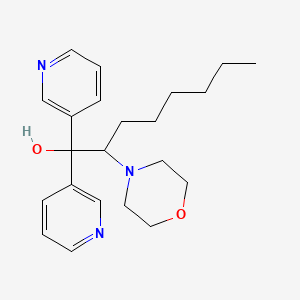

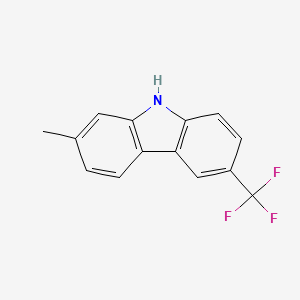
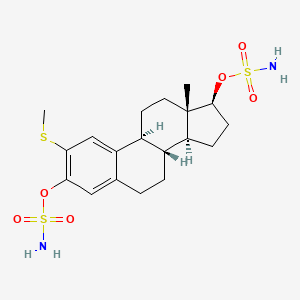
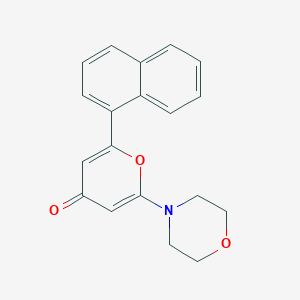
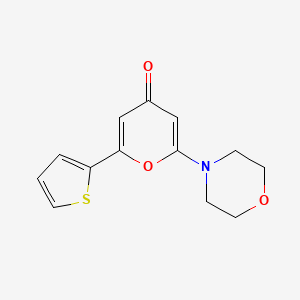
![2-m-Tolyl-1H-[1,8]naphthyridin-4-one](/img/structure/B10841960.png)
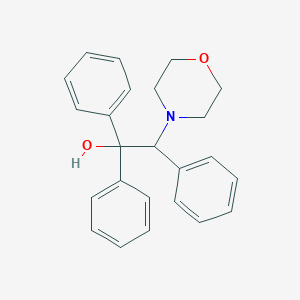
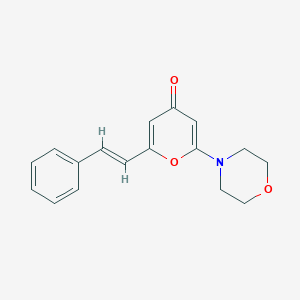
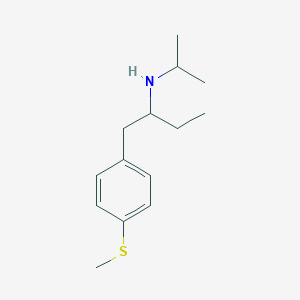
![N,N-dimethyl-1-[4-(methylsulfanyl)phenyl]propan-2-amine](/img/structure/B10841984.png)
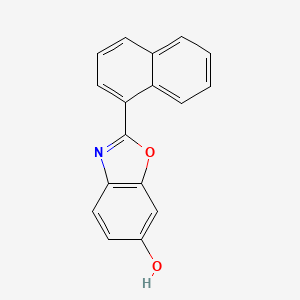
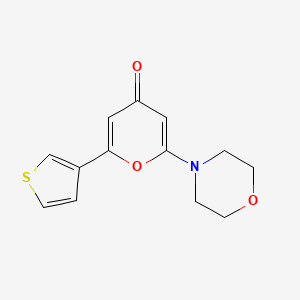
![2-Morpholin-4-yl-benzo[h]chromene-4-thione](/img/structure/B10842005.png)
